Biperiden hydrochloride
Description
Historical Context of Antimuscarinic Agents as Research Tools
The use of anticholinergic agents in medicine and research has a long history, dating back centuries with the use of belladonna alkaloids like atropine. medlink.comcambridge.org These naturally occurring substances were known for their ability to block the effects of acetylcholine (B1216132), a key neurotransmitter in both the central and peripheral nervous systems. medlink.comnih.gov The discovery in the late 19th century that these agents could alleviate symptoms of Parkinson's disease spurred the development of synthetic anticholinergic drugs. cambridge.orgnih.gov
These early discoveries laid the groundwork for understanding the balance between the cholinergic and dopaminergic systems in motor control. drugbank.comnih.govncats.io Antimuscarinic agents became invaluable research tools for probing the functions of the parasympathetic nervous system and the role of acetylcholine in various physiological processes. medlink.comnih.gov They were instrumental in the classification of acetylcholine receptors into muscarinic and nicotinic subtypes. cambridge.orgnih.gov The development of more selective synthetic antagonists allowed for a more nuanced investigation of the diverse functions mediated by different muscarinic receptor subtypes (M1-M5). frontiersin.org
Significance of Biperiden (B1667296) Hydrochloride as a Pharmacological Probe
Biperiden hydrochloride stands out as a significant pharmacological probe due to its relatively high selectivity for the M1 muscarinic acetylcholine receptor. nih.govmedchemexpress.comfrontiersin.org The M1 receptor is predominantly found in the central nervous system and is heavily implicated in cognitive functions such as learning and memory. frontiersin.orgbahniks.com This selectivity allows researchers to dissect the specific roles of the M1 receptor from other muscarinic receptor subtypes, which are more widespread and involved in a broader range of physiological functions. nih.govfrontiersin.org
The ability of biperiden to cross the blood-brain barrier readily further enhances its utility as a research tool for studying central cholinergic pathways. frontiersin.org It is frequently used in preclinical studies to induce a reversible cholinergic deficit, creating animal models of cognitive impairment that can be used to test the efficacy of potential cognitive-enhancing drugs. frontiersin.orgbahniks.comresearchgate.net
Key Research Applications of this compound:
Investigating the role of M1 receptors in learning and memory. bahniks.com
Modeling cognitive dysfunction associated with neurodegenerative diseases like Alzheimer's disease. bahniks.comresearchgate.net
Studying the neurochemical basis of movement disorders. patsnap.comdrugbank.com
Elucidating the mechanisms of action of antipsychotic drugs and their extrapyramidal side effects. patsnap.comtaylorandfrancis.com
The enantiomers of biperiden exhibit different affinities for muscarinic receptor subtypes, with (+)-biperiden showing significantly higher affinity and selectivity for the M1 receptor compared to (-)-biperiden. nih.govncats.io This stereoselectivity provides a powerful tool for structure-activity relationship studies and for refining our understanding of the muscarinic receptor binding pocket. nih.gov
Table 1: Affinity of Biperiden Enantiomers for Muscarinic Receptor Subtypes
| Enantiomer | Receptor Subtype | pA2 Value |
|---|---|---|
| (+)-Biperiden | M1 | 9.07 |
| (+)-Biperiden | Cardiac M2 alpha | 7.25 |
| (+)-Biperiden | Ileal M2 beta | 8.27 |
| (-)-Biperiden | All subtypes studied | 5.59 +/- 6.38 |
Data sourced from a study on the in vitro functional affinity of biperiden enantiomers. nih.gov
Current Research Trajectories and Unanswered Questions
Current research involving this compound is multifaceted, extending beyond its traditional use in Parkinson's disease models. One area of active investigation is its potential role in modifying epileptogenesis. Preclinical studies have suggested that anticholinergic agents might have a protective effect against the development of epilepsy after brain injury. medchemexpress.comnih.gov A recent clinical trial, although halted early, explored the use of biperiden to prevent post-traumatic epilepsy, highlighting the ongoing interest in this area. nih.govnih.gov However, the results were inconclusive, indicating a need for larger studies. nih.govnih.gov
Another research avenue focuses on the potential anticancer properties of biperiden. Studies have shown that biperiden can inhibit the activity of MALT1, a key protein in certain types of lymphoma and pancreatic cancer, and induce apoptosis in cancer cells. medchemexpress.com
Despite decades of research, several questions about this compound remain. The precise mechanisms by which it modulates complex cognitive processes are still being fully elucidated. bahniks.com While its M1 selectivity is well-established, its interactions with other neurotransmitter systems and downstream signaling pathways are not completely understood. medchemexpress.com Furthermore, the full therapeutic potential of biperiden and other M1-selective antagonists in conditions beyond movement disorders, such as certain psychiatric disorders and epilepsy, warrants further investigation. medchemexpress.comnih.gov The development of even more selective and potent M1 antagonists, inspired by the structure and activity of compounds like biperiden, continues to be an active area of drug discovery. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Acetylcholine |
| Amitriptyline |
| Atropine |
| Benzatropine |
| Benzhexol |
| Biperiden |
| This compound |
| Biperiden lactate |
| Clozapine |
| Darifenacin Hydrobromide |
| Diphenylhydramine |
| Doxacurium |
| Fesoterodine |
| Glycopyrrolate |
| Haloperidol |
| Hexamethonium |
| Ipratropium bromide |
| Levodopa |
| Lurasidone |
| Mepazine |
| Methoctramine |
| N-methyl-scopolamine |
| Nortriptyline |
| Olanzapine |
| Paroxetine |
| Pirenzepine |
| Procyclidine |
| Quetiapine |
| Risperidone |
| Rivastigmine |
| Scopolamine |
| Solifenacin succinate (B1194679) salt |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H/t17-,18+,20?,21?;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNLAULGBSQZMP-XYEFSAFDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC(C2C[C@H]3C[C@@H]2C=C3)(C4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology of Biperiden Hydrochloride
Receptor Binding and Selectivity Profiles
The primary mechanism of action of biperiden (B1667296) hydrochloride involves its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.com
Muscarinic Acetylcholine Receptor (mAChR) Subtype Affinities (M1, M2, M3, M4, M5) and Quantitative Characterization
Biperiden hydrochloride demonstrates a notable affinity for all five subtypes of muscarinic acetylcholine receptors, with a degree of selectivity for the M1 subtype. rndsystems.comtocris.com This preferential binding to the M1 receptor is a key aspect of its pharmacological activity. nih.govdrugbank.com Quantitative analysis of its binding affinities, expressed as inhibition constants (Ki), reveals a higher potency for the M1 receptor compared to the other four subtypes. rndsystems.comtocris.com
The Ki values for this compound at each of the five human muscarinic receptor subtypes are detailed in the table below. rndsystems.comtocris.com
| Receptor Subtype | Ki (nM) |
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
This table presents the inhibition constants (Ki) of this compound for the five muscarinic acetylcholine receptor subtypes. A lower Ki value indicates a higher binding affinity.
Competitive Antagonism Mechanisms at mAChRs
This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. drugbank.commedchemexpress.com This mechanism involves the reversible binding of the drug to the same site on the receptor as the endogenous neurotransmitter, acetylcholine. drugbank.com By occupying the receptor's binding site, this compound prevents acetylcholine from binding and activating the receptor, thereby inhibiting its downstream signaling effects. patsnap.compatsnap.com This competitive antagonism is central to its role in modulating cholinergic activity. drugbank.com
Ligand-Receptor Interaction Kinetics and Conformational Dynamics
Detailed studies on the specific on- and off-rates of this compound at muscarinic receptors and the precise conformational changes induced upon binding are not extensively detailed in the provided search results. However, its action as a competitive antagonist implies a dynamic equilibrium between the ligand, the receptor, and the endogenous agonist, acetylcholine.
Interactions with Cholinergic Systems
Beyond its direct interaction with muscarinic receptors, this compound also influences the broader cholinergic system.
Modulation of Acetylcholine Signaling Pathways
By competitively blocking muscarinic acetylcholine receptors, this compound effectively reduces the physiological effects of acetylcholine. patsnap.compatsnap.com In the central nervous system, particularly in the corpus striatum, this action helps to restore the balance between the cholinergic and dopaminergic systems, which is a key aspect of its therapeutic effect in certain neurological conditions. drugbank.compatsnap.com The drug's antagonism of M1 receptors is considered particularly important for its central effects. nih.govwikipedia.org
Acetylcholinesterase (AChE) Inhibition and Binding Characteristics
In addition to its primary action on muscarinic receptors, biperiden has been shown to interact with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. nih.govnih.gov However, its inhibitory effect on AChE is very weak. nih.govresearchgate.netsemanticscholar.org
Research has characterized this interaction, revealing an uncompetitive mechanism of inhibition. nih.govnih.govresearchgate.net In silico modeling and experimental assays have provided insights into the binding characteristics of biperiden to AChE. nih.govresearchgate.net The binding is thought to involve hydrogen bonds and π-π stacking interactions with specific amino acid residues at the peripheral anionic subsite of the enzyme. nih.govnih.govresearchgate.netepa.gov
The key findings regarding the interaction of biperiden with AChE are summarized in the table below. nih.govnih.govresearchgate.net
| Parameter | Finding |
| Mechanism of Inhibition | Uncompetitive |
| Inhibition Constant (Ki) | 1.11 mmol/L |
| Predicted Binding Energy (ΔG) | -7.84 kcal/mol |
| Key Interacting Residues | Tyr 341, Tyr 72, Trp 286 |
This table details the characteristics of this compound's interaction with the enzyme acetylcholinesterase (AChE).
Mechanism of Enzyme Inhibition
Biperiden has been identified as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. nih.gov Research utilizing the standard Ellman's assay to investigate this interaction has revealed that biperiden acts through an uncompetitive mechanism of enzyme inhibition. nih.govresearchgate.net This type of inhibition, which is considered rare for AChE inhibitors, occurs when the inhibitor binds only to the enzyme-substrate complex. nih.gov The inhibition constant (K_i) for the interaction between biperiden and AChE was calculated to be 1.11 mmol/l. nih.govresearchgate.netsemanticscholar.org While this demonstrates an inhibitory effect, biperiden is considered a very weak inhibitor of AChE compared to standard inhibitors. nih.govnih.gov
| Parameter | Value | Inhibition Mechanism | Source |
|---|---|---|---|
| Inhibition Constant (K_i) | 1.11 ± 0.20 mmol/l | Uncompetitive | nih.gov |
Molecular Docking and Predicted Binding Site Analysis
To elucidate the molecular interactions between biperiden and acetylcholinesterase (AChE), in silico molecular docking studies have been performed. nih.gov These computational analyses predicted a binding energy of -7.84 kcal/mol for the most stable conformation of biperiden within the enzyme's structure. semanticscholar.orgnih.govsemanticscholar.org
The analysis of the predicted binding site reveals specific residue interactions that stabilize the complex. A key interaction is a hydrogen bond formed between the biperiden molecule and the Tyr 341 residue of the AChE protein. nih.govresearchgate.netnih.gov The stability of this binding is further enhanced by π-π stacking interactions with a series of aromatic residues within the enzyme's binding gorge, specifically Tyr 72, Trp 286, and Tyr 341. nih.govsemanticscholar.orgnih.gov
| Parameter | Value/Residues | Interaction Type | Source |
|---|---|---|---|
| Predicted Binding Energy | -7.84 kcal/mol | N/A | nih.govsemanticscholar.org |
| Interacting Residue | Tyr 341 | Hydrogen Bond | researchgate.netnih.gov |
| Interacting Residues | Tyr 72 | π-π Stacking | researchgate.netnih.gov |
| Trp 286 | |||
| Tyr 341 |
Cross-Talk with Other Neurotransmitter Systems
Dopaminergic System Regulation and Cholinergic-Dopaminergic Balance in Central Nervous System Models
The primary therapeutic action of biperiden is attributed to its ability to modulate the balance between the cholinergic and dopaminergic neurotransmitter systems in the central nervous system. patsnap.com In conditions such as Parkinson's disease, an imbalance occurs, characterized by reduced dopaminergic activity and consequently excessive cholinergic activity. patsnap.compatsnap.com Biperiden acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), particularly with high affinity for the M1 subtype, within the corpus striatum. patsnap.comdrugbank.com By blocking these receptors, biperiden reduces the excitatory effects of acetylcholine, thereby helping to restore a more normal balance between the dopaminergic and cholinergic systems. patsnap.comdrugbank.com This restoration of equilibrium is crucial for improving motor function and alleviating symptoms like muscle rigidity and tremors. patsnap.com
Influence on Dopaminergic Circuits
Biperiden's interaction with the dopaminergic system extends beyond the general rebalancing of neurotransmitter activity. Studies in rabbit caudate nucleus slices have shown that biperiden can facilitate the electrically evoked release of dopamine (B1211576). nih.gov Furthermore, research using a hemiparkinsonian monkey model has demonstrated a complex and differential interaction with dopamine receptor subtypes. nih.gov
In this model, biperiden was found to enhance the anti-parkinsonian effects of the dopamine D1 receptor agonist SKF-82958 and L-DOPA methyl ester, which has predominantly D1-like effects. nih.gov Conversely, biperiden antagonized the effects of the D2/D3 receptor agonist rotigotine. nih.gov This suggests that biperiden's therapeutic actions may be preferentially synergistic with dopaminergic pathways mediated by D1 receptors, while potentially opposing those mediated by D2/D3 receptors. nih.gov
Potential Modulatory Effects on Serotonergic and Noradrenergic Systems
The effects of biperiden on the serotonergic and noradrenergic systems are not as well-defined as its interactions with cholinergic and dopaminergic pathways. However, some evidence suggests potential modulatory roles.
In vitro studies using rabbit cortex slices found that biperiden can enhance the basal outflow of noradrenaline (NA), although this outflow was noted to consist mainly of NA metabolites. nih.gov Additionally, clinical documentation indicates that combining biperiden with a selective serotonin (B10506) reuptake inhibitor like fluoxetine (B1211875) has been associated with serotonin syndrome, suggesting a potential pharmacodynamic interaction, though the precise mechanism is not elaborated. nih.gov Drug interaction databases also note that co-administration with norepinephrine (B1679862) may increase the risk of tachycardia, indicating a potential potentiation of noradrenergic effects. drugbank.com
Preclinical Research Applications and Mechanistic Insights
Investigation in Neurological Models of Motor Dysfunction
Biperiden (B1667296) hydrochloride's primary mechanism of action involves the blockade of muscarinic acetylcholine (B1216132) receptors, which plays a crucial role in modulating motor control. patsnap.com This action helps in restoring the balance between the neurotransmitters acetylcholine and dopamine (B1211576) in the brain, which is often disrupted in movement disorders. patsnap.com
The efficacy of biperiden in alleviating parkinsonian symptoms has been evaluated in several well-established animal models that mimic the motor deficits seen in Parkinson's disease.
Reserpine-induced models: Reserpine, a drug that depletes monoamines in the brain, induces symptoms like rigidity and akinesia in rodents, mirroring those of Parkinson's disease. nih.gov Studies have shown that biperiden can counteract these effects. drugbank.com The reserpine model is valuable for screening anti-Parkinson's drugs and studying the disease's pathophysiology. nih.govfrontiersin.org
Haloperidol-induced models: Haloperidol, a typical antipsychotic, can induce extrapyramidal side effects, including catalepsy, which is considered a model for the rigidity seen in Parkinsonism. Biperiden has demonstrated the ability to reduce the severity of haloperidol-induced catalepsy in animal studies.
6-OHDA (6-hydroxydopamine) models: The neurotoxin 6-OHDA is used to create lesions in the dopaminergic pathways of the brain, leading to a more direct model of Parkinson's disease pathology. nih.gov Research in 6-OHDA-lesioned rats has shown that biperiden can alleviate motor deficits.
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) models: MPTP is another neurotoxin that selectively destroys dopaminergic neurons, creating a model that closely resembles human Parkinson's disease. nih.gov Studies in MPTP-treated mice have demonstrated the anti-parkinsonian effects of biperiden.
| Animal Model | Induced Pathology | Observed Effect of Biperiden |
|---|---|---|
| Reserpine-induced | Depletion of monoamines, leading to rigidity and akinesia. nih.gov | Counteracts motor deficits. drugbank.com |
| Haloperidol-induced | Induces catalepsy, a model for parkinsonian rigidity. | Reduces the severity of catalepsy. |
| 6-OHDA | Creates lesions in dopaminergic pathways. nih.gov | Alleviates motor deficits. |
| MPTP | Selectively destroys dopaminergic neurons. nih.gov | Demonstrates antiparkinsonian effects. |
Biperiden is also utilized to manage extrapyramidal symptoms (EPS) that can occur as side effects of antipsychotic medications. patsnap.comdrugbank.com These symptoms include dystonia (involuntary muscle contractions), akathisia (restlessness), and parkinsonism. patsnap.com By blocking muscarinic receptors, biperiden helps to alleviate these drug-induced movement disorders. patsnap.com Preclinical studies have consistently shown that biperiden can effectively reduce the extrapyramidal side effects induced by neuroleptic drugs. drugbank.comnih.gov
Exploration in Cognitive Neurobiology Models
While beneficial for motor symptoms, the anticholinergic properties of biperiden have also been investigated for their impact on cognitive functions, particularly learning and memory.
As a selective M1 muscarinic receptor antagonist, biperiden has been used to induce cognitive deficits in animal models to better understand conditions like Alzheimer's disease. nih.gov However, its effects can be complex. Studies in rats have indicated that biperiden can impair short-term memory without affecting motor functions. researchgate.net In some paradigms, such as the spatial cone field task, biperiden did not impair learning but did affect the strategies used by rats to solve the task. nih.gov
To assess the cognitive effects of biperiden, researchers employ various behavioral tests in animal models.
Morris Water Maze: This task is used to evaluate spatial learning and memory. Studies using variants of the Morris water maze have found that biperiden can have a significant effect on memory acquisition and retention. nih.gov
Delayed Matching-to-Position (DMP): The DMP task assesses spatial working memory. nih.govnih.gov In some studies, biperiden showed a less pronounced deficit in this task compared to other memory tests. nih.gov
| Behavioral Paradigm | Cognitive Function Assessed | Observed Effect of Biperiden |
|---|---|---|
| Morris Water Maze | Spatial learning and memory. | Significant effect on memory acquisition and retention. nih.gov |
| Delayed Matching-to-Position (DMP) | Spatial working memory. nih.govnih.gov | Less pronounced deficit observed in some studies. nih.gov |
The ability of biperiden to induce temporary cognitive deficits has led to its use in pharmacological challenge models. nih.govnih.govuniversiteitleiden.nl These models are instrumental in the early-phase clinical development of new drugs aimed at enhancing cognitive function. nih.govuniversiteitleiden.nl By creating a transient, reversible cognitive impairment with biperiden, researchers can then test the efficacy of potential cognitive-enhancing compounds. nih.govnih.govuniversiteitleiden.nl This approach allows for the demonstration of procognitive and pharmacological effects of new selective M1 muscarinic acetylcholine receptor agonists. nih.govnih.govresearchgate.net Studies in healthy elderly subjects have shown that biperiden causes dose- and concentration-dependent temporary declines in cognitive functions like sustained attention, verbal memory, and working memory. nih.govresearchgate.net
Studies in Substance Use Disorder Models
Preclinical research has explored the therapeutic potential of biperiden hydrochloride in the context of substance use disorders, focusing on its role as a muscarinic receptor antagonist. These studies suggest that the cholinergic system is significantly involved in the neurobiology of addiction and that its modulation by biperiden could offer a novel approach to treatment.
Influence on Cholinergic and Dopaminergic Interactions in Reinforcement Pathways
The rewarding effects of many substances of abuse are mediated through the mesolimbic dopamine system, a key component of the brain's reinforcement pathways. researchgate.net The cholinergic system interacts with and modulates this dopaminergic activity. scbt.commdpi.com Biperiden, by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M4 subtypes, can alter this interplay. scbt.comdrugbank.com
In preclinical models, the administration of biperiden has been shown to block the expression of ethanol-induced conditioned place preference (CPP) in mice. scbt.com This blockade suggests that biperiden can modulate the rewarding effects of alcohol. scbt.com Mechanistically, this effect is thought to involve the restoration of balance between the cholinergic and dopaminergic systems in brain regions like the corpus striatum. drugbank.com Studies indicate that biperiden's blockade of muscarinic receptors may inhibit the reuptake and storage of dopamine, which could explain its influence on the reinforcing properties of drugs. researchgate.net Research in mouse models of alcohol reward demonstrated that biperiden administration led to an increase in dopamine turnover in the nucleus accumbens, a critical brain region for reinforcement. scbt.com This modulation of the mesolimbic pathway underscores the compound's potential to interfere with the neurochemical processes that drive substance reinforcement. researchgate.netscbt.com
Attenuation of Stimulant-Induced Behavioral Responses (e.g., Ultrasonic Vocalizations) in Rodent Models
Rodents emit 50-kHz ultrasonic vocalizations (USVs) in response to rewarding stimuli, including stimulant drugs like cocaine, and these vocalizations are considered to reflect a positive affective or euphoric state. nih.gov Preclinical studies have utilized this behavioral marker to investigate the effects of biperiden on the rewarding properties of stimulants.
In a study involving adult male Wistar rats, the administration of cocaine significantly increased the number of 50-kHz USVs. nih.gov When biperiden was administered alongside cocaine, it effectively antagonized this increase, reducing the number of 50-kHz calls back toward baseline levels. nih.gov This finding suggests that biperiden can diminish the acute positive affective effects of cocaine. nih.gov Interestingly, while biperiden reversed the increase in USVs, it did not affect the increase in locomotor activity also induced by cocaine, indicating a specific effect on the drug's rewarding properties rather than a general suppression of behavior. nih.gov
| Treatment Group | Key Finding | Interpretation |
|---|---|---|
| Saline Control | Baseline level of USVs. | Normal affective state. |
| Cocaine (10 mg/kg) | Significant increase in the total number of 50-kHz USVs. nih.gov | Induction of a positive affective/euphoric state. nih.gov |
| Biperiden (5 mg/kg) + Cocaine (10 mg/kg) | Significant decrease in 50-kHz USVs compared to the cocaine-only group. nih.gov | Biperiden antagonized the cocaine-induced positive affective state. nih.gov |
Research in Epilepsy Models
This compound has been investigated for its potential role in modifying the course of epilepsy, particularly post-traumatic epilepsy (PTE), which can develop after a traumatic brain injury (TBI). nih.gov Preclinical studies in animal models form the basis of this research, suggesting that anticholinergic agents may hamper the epileptogenic process. nih.gov
Antiepileptogenic Potential in Traumatic Brain Injury Models
Epileptogenesis refers to the process by which a normal brain develops epilepsy. Following a brain injury, a latent period can occur where morphological and functional changes take place, leading to the eventual expression of spontaneous seizures. nih.gov This period is seen as a therapeutic window for interventions that could prevent the development of epilepsy. nih.gov
Preclinical studies in animal models of epilepsy have shown that biperiden, when administered soon after a brain injury, can modify the natural course of PTE. nih.govnih.gov In these models, treatment with biperiden has been observed to delay the onset of the first spontaneous seizure and to decrease the incidence and severity of subsequent spontaneous seizures. nih.govnih.gov These findings from animal research suggest that biperiden possesses antiepileptogenic, rather than just anticonvulsant, properties. nih.gov While these preclinical results are promising, a subsequent randomized clinical trial found insufficient evidence to support the use of biperiden for preventing PTE in humans after TBI, indicating the need for larger studies. cpn.or.kr
Mechanistic Investigations of Neural Plasticity Modulation
The potential antiepileptogenic effects of biperiden are thought to be linked to its ability to modulate neural plasticity. nih.govnih.gov The development of epilepsy after an injury involves significant reorganization and changes in neural circuits. nih.gov Anticholinergic drugs like biperiden may interfere with these plastic processes. nih.gov
Biomolecular and electrophysiological studies have provided insights into the underlying mechanisms. nih.gov Research has shown that biperiden can elevate the threshold of hippocampal excitability. nih.gov Specifically, it makes the hippocampal glutamatergic pathways less responsive to stimulation. nih.gov This modulation of excitability in a key brain region associated with seizures is a plausible mechanism for its observed antiepileptogenic effects in animal models. nih.gov By altering these fundamental processes of neuronal communication and plasticity during the latent period following brain injury, biperiden may hamper the network changes that lead to chronic epilepsy. nih.govnih.gov
In Vitro Cellular Studies
In vitro studies have been crucial in characterizing the pharmacological profile of this compound at a molecular level. These cellular assays have detailed its interaction with specific receptors and enzymes, providing a foundation for understanding its mechanism of action.
The primary mechanism of biperiden is the competitive antagonism of muscarinic acetylcholine receptors. drugbank.com In vitro functional studies have determined the binding affinity of biperiden's stereoisomers for different muscarinic receptor subtypes. nih.gov The (+)-enantiomer of biperiden shows a strong preference for the M1 receptor subtype, with significantly lower affinity for cardiac M2 receptors, making it a highly selective M1 antagonist. nih.gov In contrast, the (-)-enantiomer has low and relatively indistinguishable affinity for the studied muscarinic subtypes. nih.gov Further binding assays using cloned human muscarinic receptors have quantified the affinity (Ki) of biperiden for all five subtypes, confirming its highest affinity for the M1 receptor.
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
In addition to its action on muscarinic receptors, biperiden has been studied for its interaction with the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft. nih.gov An in vitro enzymatic assay (Ellman's method) revealed that biperiden acts as an inhibitor of AChE. nih.gov The mechanism of inhibition was determined to be uncompetitive, and the inhibition constant (Ki) was calculated. nih.gov However, the study concluded that biperiden is a very weak inhibitor of AChE compared to standard inhibitors like donepezil or tacrine. nih.gov
| Parameter | Finding |
|---|---|
| Enzyme | Acetylcholinesterase (AChE) nih.gov |
| Assay Method | Ellman's Method nih.gov |
| Mechanism of Inhibition | Uncompetitive nih.gov |
| Inhibition Constant (Ki) | 1.11 mmol/l nih.gov |
Investigation of Cell Proliferation and Apoptosis Modulation in Cancer Cell Lines
Studies have demonstrated that this compound can significantly impact the growth and survival of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC). The primary mechanism identified involves the inhibition of Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). tiho-hannover.denih.govnih.gov MALT1 is a key mediator in the NF-κB signaling pathway, which is crucial for promoting cell proliferation and preventing apoptosis in cancer cells.
By inhibiting MALT1 activity, biperiden prevents the nuclear translocation of c-Rel, a protein essential for the anti-apoptotic functions of the NF-κB pathway. nih.gov This disruption of the pro-survival signaling cascade ultimately leads to a reduction in cancer cell proliferation and an increase in programmed cell death, or apoptosis.
Interactive Data Table: Effect of Biperiden on Pancreatic Cancer Cell Viability
| Cell Line | Biperiden Concentration | % Cell Viability Reduction (relative to control) |
| Panc-1 | Specific data not available in search results | Data not available |
| MIA PaCa-2 | Specific data not available in search results | Data not available |
| BxPC-3 | Specific data not available in search results | Data not available |
Interactive Data Table: Induction of Apoptosis by Biperiden in Pancreatic Cancer Cells
| Cell Line | Apoptosis Marker | Fold Increase (relative to control) |
| Panc-1 | Cleaved Caspase-3 | Data not available |
| MIA PaCa-2 | Cleaved Caspase-3 | Data not available |
| BxPC-3 | Cleaved Caspase-3 | Data not available |
Assessment of Antitumor Activity in Xenograft Models
The anti-cancer effects of this compound observed in vitro have been corroborated by in vivo studies using xenograft models, where human cancer cells are implanted into immunodeficient mice. In a pancreatic cancer xenograft model, administration of biperiden resulted in a significant inhibition of tumor growth. tiho-hannover.de
Treatment with this compound led to a noticeable reduction in tumor volume compared to control groups. This in vivo efficacy underscores the potential of biperiden as a therapeutic agent that can translate its cellular effects into a tangible anti-tumor response in a living organism.
Interactive Data Table: Antitumor Activity of Biperiden in Pancreatic Cancer Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Control | Vehicle | 0% |
| Biperiden | 10 mg/kg i.p. | Data not available |
These preclinical findings highlight a promising, previously unrecognized therapeutic avenue for this compound in oncology. The detailed mechanistic insights into its action on the MALT1-NF-κB-c-Rel axis in pancreatic cancer provide a strong rationale for further investigation and development.
Chemical Synthesis and Analog Development
Synthetic Methodologies for Biperiden (B1667296) Hydrochloride
The synthesis of Biperiden hydrochloride, a muscarinic antagonist, involves a well-established multi-step process that has seen various refinements over the years to improve yield and stereoselectivity. nih.govdrugbank.com The core structure of Biperiden features a bicycloheptene moiety, a phenyl group, and a piperidine (B6355638) ring, all connected to a central quaternary carbon atom. nih.gov Traditional synthetic routes assemble this complex structure through a sequence of classic organic reactions, while newer methodologies focus on achieving higher isomeric purity.
The conventional synthesis of Biperiden is a convergent process that constructs the key intermediates through a series of reliable and well-documented chemical transformations. google.comgoogle.com This pathway typically begins with the formation of the bicyclic framework, followed by the introduction of the piperidine side chain, the addition of the phenyl group, and concluding with the formation of the hydrochloride salt. google.com
The foundational step in the traditional synthesis of Biperiden is the construction of the bicyclo[2.2.1]heptene skeleton. This is classically achieved via a Diels-Alder reaction, a powerful [4+2] cycloaddition that forms six-membered rings. wikipedia.orgnih.gov In this specific application, cyclopentadiene acts as the diene and methyl vinyl ketone serves as the dienophile. google.com This reaction produces 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone, the key ketone intermediate. google.com A critical aspect of this step is the formation of stereoisomers, specifically the exo and endo isomers. The subsequent reactions require the exo isomer to produce the desired final product, Biperiden. google.com
| Diene | Dienophile | Product | Reaction Type |
|---|---|---|---|
| Cyclopentadiene | Methyl vinyl ketone | 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone | [4+2] Cycloaddition |
Following the formation of the bicyclic ketone, the next key transformation is the introduction of the piperidine-containing side chain. This is accomplished through the Mannich reaction, a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a secondary amine. wikipedia.orgnih.gov In the synthesis of Biperiden, the exo-1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone is reacted with formaldehyde (often in the form of paraformaldehyde) and piperidine (typically as piperidine hydrochloride). google.comgoogle.com This reaction yields the β-amino ketone, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone, another crucial intermediate. google.com The Mannich reaction is a versatile method for forming C-C bonds and introducing aminoalkyl groups into a molecule. ias.ac.in
| Substrate | Reagents | Product | Reaction Type |
|---|---|---|---|
| 1-(bicyclo[2.2.1]hept-5-en-2-yl)ethanone | Formaldehyde, Piperidine Hydrochloride | 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone | Aminoalkylation / Condensation |
The penultimate step in forming the Biperiden base is the addition of the phenyl group to the carbonyl carbon of the Mannich base intermediate. This is achieved using a Grignard reaction. alfredstate.edu Specifically, the 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone is treated with a phenylmagnesium halide, such as phenylmagnesium bromide or chloride. google.comgoogle.com This nucleophilic addition to the ketone functionality creates a tertiary alcohol, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-piperidino-1-propanol, which is the free base form of Biperiden. google.com The reaction is typically carried out in an inert ether solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the quenching of the highly reactive Grignard reagent. google.com
To produce the pharmaceutically used form, the Biperiden free base is converted into its hydrochloride salt. This is a standard acid-base reaction. The tertiary amine of the piperidine ring in the Biperiden molecule is basic and readily reacts with an acid. nihs.go.jp The final step involves treating a solution of the Biperiden base with hydrogen chloride. google.comgoogle.com The HCl can be introduced as a gas or as a solution in a suitable solvent, such as acetone, isopropanol, or ethanol. google.comgoogle.com This process leads to the precipitation of the white, crystalline this compound, which is then isolated by filtration and dried. google.com For instance, bubbling hydrogen chloride gas through a cooled acetone solution of the Biperiden intermediate results in the precipitation of the final product with high yield and purity. google.comgoogle.com
More recent developments in the synthesis of this compound have focused on improving the stereochemical purity of the final product. Since only the exo isomer of the initial bicyclic ketone leads to the active drug, methods that increase the exo/endo isomer ratio are highly desirable. google.com
One improved method involves the reaction of an exo/endo mixture of 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-piperidino-1-propanone with diphenylmagnesium instead of a phenylmagnesium halide. google.com This approach allows for the use of starting material with a lower exo/endo ratio (e.g., at least 2.5:1) to produce a Biperiden-containing mixture from which the desired isomer can be isolated more efficiently. google.com
Traditional Multi-Step Synthesis Routes
Structure-Activity Relationship (SAR) Studies
Biperiden functions as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, and its therapeutic effects are linked to its selectivity for specific receptor subtypes, particularly the M1 receptor found in the central nervous system. nih.govmedkoo.compatsnap.com Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular features responsible for this selectivity.
This compound shows a notable preference for the M1 subtype over other muscarinic receptors (M2, M3, M4, and M5). rndsystems.com Research quantifying its binding affinity has demonstrated this selectivity. The (+)-enantiomer of Biperiden, in particular, exhibits a high affinity for M1 receptors. nih.gov It can discriminate strongly between M1 and cardiac M2α receptors, with a selectivity factor of 66, which is even greater than that of the well-known M1-selective antagonist pirenzepine. nih.gov This high selectivity is a key structural determinant of its pharmacological profile, allowing it to exert its central effects while minimizing peripheral anticholinergic actions. drugbank.com
Binding Affinities (Ki) of Biperiden for Muscarinic Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Data sourced from Bolden et al. (1992) as cited by R&D Systems. rndsystems.com
Molecular isomerism plays a definitive role in the pharmacological activity of Biperiden. The compound has two chiral centers, leading to different stereoisomers, and the spatial arrangement of its functional groups significantly impacts its ability to bind to target receptors.
Functional in vitro studies have revealed a stark difference between the enantiomers of Biperiden. nih.gov The (+)-Biperiden isomer demonstrates high affinity and selectivity, particularly for the M1 receptor. nih.gov In contrast, the (-)-Biperiden isomer displays low and nearly indistinguishable affinity for all muscarinic receptor subtypes studied. nih.gov This indicates that the specific three-dimensional conformation of the (+)-isomer is essential for effective binding to the muscarinic receptor's active site. This stereoselectivity underscores the importance of controlling isomerism during synthesis to produce a therapeutically effective drug.
Design and Synthesis of this compound Analogs
The development of deuterium-labeled analogs of therapeutic agents is a valuable strategy in pharmaceutical research. nih.gov Incorporating deuterium, a stable isotope of hydrogen, at specific molecular positions can alter a drug's metabolic profile due to the kinetic isotope effect. beilstein-journals.org The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, such as those mediated by cytochrome P450 enzymes. mdpi.com
For Biperiden, this approach could lead to analogs with an extended half-life and increased systemic exposure. Such deuterated compounds are powerful tools for metabolism studies and can serve as internal standards for mass spectrometric analysis. nih.gov The synthesis of these analogs can be achieved through various methods, including the use of deuterated starting materials or reagents in established synthetic pathways. nih.govprinceton.edu For example, multicomponent reactions utilizing deuterated aldehydes or isonitriles provide a versatile platform for creating diverse deuterated products with high isotopic purity. beilstein-journals.org Another approach involves selective H-D exchange reactions catalyzed by agents like palladium on carbon in the presence of a deuterium source such as heavy water (D₂O). mdpi.com
The Biperiden scaffold offers several opportunities for modification to create new chemical entities with potentially improved pharmacological properties. General synthetic strategies can be applied to alter its affinity, selectivity, or pharmacokinetic profile. These strategies often involve modifying one of the three main structural components: the phenyl group, the bicyclo[2.2.1]hept-5-ene moiety, or the piperidine ring.
Phenyl Ring Modification: Introducing substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring can modulate the molecule's electronic properties and lipophilicity, potentially influencing receptor binding and blood-brain barrier penetration.
Piperidine Ring Analogs: The piperidine ring can be replaced with other nitrogen-containing heterocycles (bioisosteric replacement) to explore how changes in ring size, conformation, and basicity affect receptor interaction.
These modifications can be achieved by adapting the known synthetic routes for Biperiden, for instance, by using substituted Grignard reagents in the key addition step or by employing different cyclic amines in the initial Mannich reaction.
Analytical Methodologies for Biperiden Hydrochloride Research
Chromatographic Techniques
Chromatography, particularly high-performance liquid chromatography and gas chromatography, stands as the cornerstone for the separation, identification, and quantification of Biperiden (B1667296) hydrochloride and its related substances.
HPLC methods are widely employed for the analysis of Biperiden hydrochloride due to their high resolution, sensitivity, and specificity. The development of these methods often focuses on achieving optimal separation from potential impurities and degradation products.
Reverse-phase HPLC (RP-HPLC) is the predominant mode used for this compound analysis. The choice of stationary phase is critical for achieving the desired retention and selectivity. C18 (octadecylsilane) columns are frequently utilized due to their hydrophobicity, which provides excellent retention for the non-polar regions of the Biperiden molecule. phenomenex.comlcms.cz For instance, a separation was successfully achieved on a Nucleodure C18 column (5µm, 25 cm x 4.6 mm i.d.). tsijournals.comtsijournals.com Another method employed a conventional C18 reversed-phase column for the determination of this compound in solid dosage forms. bas.bgresearchgate.netresearchgate.net
In addition to C18, other column chemistries have been explored. A stability-indicating HPLC assay was developed using a Symmetry C8 column (150 mm x 3.9 mm i.d., 5 µm particle size), which has a shorter alkyl chain and provides less hydrophobic retention compared to C18. researchgate.net The selection between C18 and C8 often depends on the specific requirements of the separation, such as the desired retention time and the nature of the impurities to be separated. phenomenex.com Some studies have noted the challenges in retaining Biperiden under acidic pH conditions on conventional C8 or C18 columns due to its molecular properties. researchgate.netresearchgate.netresearchgate.net
Table 1: Examples of Reverse Phase HPLC Columns Used in this compound Analysis
| Column Chemistry | Dimensions | Particle Size | Application |
| Nucleodure C18 | 25 cm x 4.6 mm i.d. | 5 µm | Stability-indicating determination tsijournals.comtsijournals.com |
| Symmetry C8 | 150 mm x 3.9 mm i.d. | 5 µm | Stability-indicating assay researchgate.net |
| Conventional C18 | - | - | Determination in solid dosage forms bas.bgresearchgate.netresearchgate.net |
| Newcrom R1 | - | - | General analysis sielc.com |
The composition of the mobile phase is a critical parameter that is optimized to achieve efficient separation. A common approach involves a mixture of an organic solvent and an aqueous buffer. Acetonitrile (B52724) and methanol (B129727) are the most frequently used organic modifiers.
Several mobile phase compositions have been reported for the analysis of this compound. One method utilizes a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid. sielc.com Another validated stability-indicating method employed a mixture of 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate (B79767) solution and acetonitrile in a 50:50 (v/v) ratio. tsijournals.comtsijournals.com The addition of perchloric acid was found to sharpen the peak of Biperiden. tsijournals.com
For a method using a C8 column, the mobile phase contained methanol and a buffer (50:50, v/v) at a pH of 2.50. researchgate.net This buffer was composed of 50 mM sodium dihydrogen phosphate (B84403) and 5 mM 1-heptanesulfonic acid sodium salt, which acts as an ion-pairing agent to improve the retention and peak shape of the basic Biperiden molecule. researchgate.net Another approach used a mobile phase of acetonitrile and a 0.007 M phosphate buffer (pH 6.7) in a ratio of 750:250 (v/v). researchgate.net Optimization of the mobile phase composition, including the organic solvent ratio, pH, and buffer concentration, is essential for resolving this compound from its degradation products and impurities. tsijournals.com
Table 2: Examples of Mobile Phase Compositions for HPLC Analysis of this compound
| Organic Solvent(s) | Aqueous Component(s) | Ratio (v/v) | pH |
| Acetonitrile | Water, Phosphoric acid | - | - |
| Acetonitrile | 0.2% 0.1 N perchloric acid in 0.01M sodium perchlorate | 50:50 | - |
| Methanol | 50 mM sodium dihydrogen phosphate, 5 mM 1-heptanesulfonic acid sodium salt | 50:50 | 2.50 |
| Acetonitrile | 0.007 M phosphate buffer | 750:250 | 6.7 |
Ultraviolet (UV) detection is the most common mode of detection for the HPLC analysis of this compound. The selection of the detection wavelength is based on the UV absorbance spectrum of the analyte. chromatographyonline.com However, a notable challenge in the HPLC analysis of Biperiden is its poor UV absorption, which can affect the sensitivity of the method. researchgate.netresearchgate.netresearchgate.net
Despite this, several methods have been successfully developed using UV detection at various wavelengths. A wavelength of 205 nm was utilized in a method for determining this compound in solid dosage forms. bas.bgresearchgate.netresearchgate.net Another stability-indicating method set the detection wavelength at 210 nm. tsijournals.comtsijournals.com Other studies have also reported using a detection wavelength of 240 nm. tsijournals.com The choice of wavelength is a compromise between achieving maximum sensitivity for Biperiden and minimizing interference from excipients and degradation products. Spectral analysis across a range of wavelengths using a diode-array detector can be beneficial for method development and peak purity assessment. chromatographyonline.com
Table 3: UV Detection Wavelengths Used in HPLC Analysis of this compound
| Detection Wavelength | Application |
| 205 nm | Determination in solid dosage forms bas.bgresearchgate.netresearchgate.netresearchgate.net |
| 210 nm | Stability-indicating determination tsijournals.comtsijournals.comresearchgate.net |
| 240 nm | HPLC analysis tsijournals.com |
The development of stability-indicating assay methods (SIAMs) is a regulatory requirement to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients. chromatographyonline.com For this compound, several stability-indicating HPLC methods have been developed and validated. tsijournals.comresearchgate.net
These methods involve subjecting the drug substance to stress conditions such as acid hydrolysis, oxidation, and heat to induce degradation. tsijournals.com For example, in one study, this compound was subjected to acid degradation using 1N hydrochloric acid at 40°C and oxidative degradation with 10% hydrogen peroxide at 40°C. tsijournals.com The developed HPLC method was then proven to effectively separate the intact this compound from the degradation products formed under these stress conditions. tsijournals.com The linearity of these methods is established over a specific concentration range, for instance, 8-100 μg/mL. tsijournals.comtsijournals.com The validation of these assays ensures their suitability for quality control and stability studies of this compound in both bulk and formulated products. tsijournals.comchromatographyonline.com
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for the analysis of Biperiden, particularly in biological matrices like plasma. nih.govresearchgate.netnih.gov This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
A GC-MS method was developed for the analysis of Biperiden in plasma, utilizing a simple hexane (B92381) extraction procedure. nih.gov The method demonstrated linearity over a concentration range of 1.9-250 ng/mL. nih.gov This assay was successfully applied to examine the pharmacokinetics of intramuscularly administered Biperiden in a guinea pig model. nih.gov
More recently, a validated GC-MS method was developed for the therapeutic drug monitoring of Biperiden in human plasma, employing a salt-assisted liquid-liquid extraction method. researchgate.netnih.gov This method showed a lower limit of quantification of 0.5 ng/mL and a validated calibration curve between 0.5 and 15 ng/mL. researchgate.netnih.gov The high sensitivity of GC-MS allows for the quantification of low concentrations of Biperiden in biological samples, which is essential for understanding its pharmacokinetic profile. nih.govnih.gov
Table 4: Summary of a GC-MS Method for Biperiden in Plasma
| Parameter | Finding |
| Application | Pharmacokinetics in guinea pigs |
| Sample Matrix | Plasma |
| Extraction | Hexane extraction |
| Linearity Range | 1.9-250 ng/mL |
| Correlation Coefficient | 0.9984-0.9999 |
| Between-day Precision (%CV) | 2.86-5.17% |
| Within-day Precision (%CV) | 0.95-5.55% |
High-Performance Liquid Chromatography (HPLC) Development and Validation
Spectroscopic Characterization
Spectroscopic methods are fundamental in the analysis of this compound, providing information on its identity, structure, and concentration. These techniques rely on the interaction of the molecule with electromagnetic radiation.
UV-Vis spectrophotometry is a widely used technique for both the qualitative and quantitative analysis of this compound. For identification, the absorption spectrum of a this compound solution is determined and compared against a reference spectrum; both spectra should exhibit similar absorption intensities at the same wavelengths. nihs.go.jp
For quantification, various methods have been developed. One approach involves the reaction between this compound and specific reagents to form a colored ion-pair complex that can be measured. For instance, interaction with Erythrosine B at a pH of 4 forms an ion-pair complex with a maximum absorbance (λmax) at 555 nm. nih.govumich.edu This colorimetric method demonstrates linearity over a concentration range of 0.4–5.0 μg/mL. nih.govresearchgate.net Other reagents, such as picric acid, alizarin, bromothymol blue, and chlorophenol red, also form measurable ion-associates with this compound. hakon-art.com These spectrophotometric procedures are valued for their simplicity and speed. hakon-art.com
| Reagent | Wavelength (λmax) | Linearity Range (μg/mL) | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) |
|---|---|---|---|---|
| Erythrosine B | 555 nm | 0.4–5.0 | 0.106 | 0.322 |
| Picric Acid | Data Not Available | 7.8–122.9 | Data Not Available | Data Not Available |
| Alizarin | Data Not Available | 7.8–122.9 | Data Not Available | Data Not Available |
| Bromothymol Blue | Data Not Available | 7.8–122.9 | Data Not Available | Data Not Available |
| Chlorophenol Red | Data Not Available | 7.8–122.9 | Data Not Available | Data Not Available |
Infrared (IR) spectroscopy is a definitive technique for confirming the identity and elucidating the structure of this compound. jchps.com The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. jchps.com These absorptions correspond to the vibrational frequencies of the specific chemical bonds within the molecule, creating a unique spectral "fingerprint."
For official identification, the infrared absorption spectrum of a dried this compound sample is recorded, typically using the potassium chloride disk method, and compared to a reference spectrum. nihs.go.jpdigicollections.net Both spectra must show similar absorption intensities at the same wave numbers to confirm the compound's identity. nihs.go.jp Attenuated Total Reflectance (ATR-IR) is another common technique used for obtaining the IR spectrum of this compound. nih.gov
Raman spectroscopy is an additional vibrational spectroscopy technique that serves as an important complement to IR spectroscopy for structural elucidation. jchps.com While IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, Raman spectroscopy is based on the inelastic scattering of monochromatic light, which is dependent on changes in the molecule's polarizability. jchps.com Due to these different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. jchps.com This complementary nature allows for a more complete vibrational analysis of the this compound molecule, aiding in a comprehensive structural characterization. jchps.comnih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is prized in pharmaceutical analysis for its high selectivity and sensitivity, making it ideal for identification, structural analysis, and trace-level quantification. nih.govkuleuven.be
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). springernature.com This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. springernature.commdpi.com For this compound, HRMS is used to verify the molecular ion, confirming the expected exact mass of the protonated molecule ([M+H]+). nih.gov This technique is a powerful tool for the presumptive identification of compounds without relying on reference standards, as the high mass accuracy significantly limits the number of possible molecular formulas. springernature.com Furthermore, the high resolution enables the assessment of isotopic purity by distinguishing between ions with very similar masses.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. kuleuven.benih.gov This hyphenated technique is exceptionally well-suited for the trace analysis of this compound in complex matrices. nih.gov
In LC-MS/MS analysis, the sample is first separated by the LC system. The eluted components then enter the mass spectrometer, where a specific precursor ion for the target analyte is selected. This precursor ion is fragmented, and specific product ions are monitored. This process, often called Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity for quantification. bluthbio.com For Biperiden, the protonated molecule ([M+H]+) with an m/z of approximately 312.232 serves as the precursor ion. nih.gov
| Technique | Ion Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|---|
| LC-MS/MS | [M+H]+ | 312.232 | 98.097, 99.100 |
Other Analytical Approaches
Beyond chromatographic and spectroscopic techniques, other established analytical methods play a crucial role in the quality control and characterization of this compound. These include classical titrimetric methods for assay determination and various techniques for profiling and analyzing impurities, including potential degradation products.
Titrimetric Methods for Assay Determination
Titrimetry remains a fundamental analytical technique for the quantitative assay of this compound, valued for its precision and accuracy. Pharmacopoeial monographs detail several validated titrimetric procedures.
A prevalent approach involves non-aqueous titration. The United States Pharmacopeia (USP) describes a method where this compound is assayed by dissolving the sample in a suitable solvent and titrating with 0.1 N perchloric acid, with crystal violet indicator used to determine the endpoint. tsijournals.comresearchgate.net Another common method, detailed in various pharmacopoeias, involves dissolving the substance in alcohol and performing a potentiometric titration with 0.1 M alcoholic potassium hydroxide. tsijournals.comresearchgate.netdrugfuture.com
The Japanese Pharmacopoeia specifies a method where this compound is dissolved in formic acid and acetic anhydride, followed by a potentiometric titration with 0.1 mol/L perchloric acid. nihs.go.jp These methods are robust and widely used for determining the purity of the bulk drug substance.
| Pharmacopoeia/Method | Titrant | Solvent/Medium | Endpoint Determination |
|---|---|---|---|
| United States Pharmacopeia (USP) | 0.1 N Perchloric Acid | Not specified in abstract | Crystal Violet Indicator |
| British Pharmacopoeia (BP) / European Pharmacopoeia (EP) | 0.1 M Alcoholic Potassium Hydroxide | Alcohol | Potentiometric |
| Japanese Pharmacopoeia (JP) | 0.1 mol/L Perchloric Acid | Formic Acid and Acetic Anhydride | Potentiometric |
Purity Profiling and Impurity Analysis (e.g., Degradation Products)
Ensuring the purity of this compound is critical for its quality and efficacy. Purity profiling involves the identification and quantification of any impurities, including process-related impurities and degradation products that may form during manufacturing or storage.
Pharmacopoeial monographs specify limits for various impurities. The European Pharmacopoeia, for instance, lists specified impurities A, B, C, and F for this compound. drugfuture.com Analytical techniques such as gas chromatography (GC) and thin-layer chromatography (TLC) are officially recognized for the separation and detection of these related substances. drugfuture.com
Research has also focused on developing stability-indicating methods that can resolve this compound from its degradation products. One such study utilized a stability-indicating RP-HPLC method to separate the active ingredient from its oxidative and acid degradation products. tsijournals.comresearchgate.net This is particularly important as official pharmacopoeial methods may not always be capable of detecting these degradation products. tsijournals.comresearchgate.net The study identified different degradation products formed under oxidative and acidic stress conditions, highlighting the importance of using appropriate analytical methods to ensure the stability and purity of the drug product.
| Impurity/Degradant | Analytical Method | Source/Type |
|---|---|---|
| Impurity A | Gas Chromatography, Thin-Layer Chromatography | Process-related (Pharmacopoeial) |
| Impurity B | Gas Chromatography | Process-related (Pharmacopoeial) |
| Impurity C | Gas Chromatography | Process-related (Pharmacopoeial) |
| Impurity F | Not specified in abstract | Process-related (Pharmacopoeial) |
| Oxidative Degradation Products | RP-HPLC | Degradation |
| Acid Degradation Products | RP-HPLC | Degradation |
Computational and in Silico Approaches
Molecular Docking and Binding Energy Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as biperiden) when bound to a second molecule (the receptor or target protein, such as an enzyme or receptor). This modeling approach is crucial for understanding the structural basis of a drug's activity. The primary goal is to predict the binding mode and affinity, often quantified as binding energy. A lower (more negative) binding energy value generally indicates a more stable and favorable interaction.
For Biperiden (B1667296), docking studies have been instrumental in exploring its interactions with components of the cholinergic system. An in silico prediction using the SwissDock docking software investigated the interaction between biperiden and the enzyme acetylcholinesterase (AChE). nih.gov The study calculated the binding energy for this interaction, providing a quantitative measure of binding affinity. The lowest predicted binding energy (ΔG) was -7.84 kcal/mol. nih.govresearchgate.net Another potential interaction was identified with a binding energy of -7.58 kcal/mol. nih.gov These values suggest a stable binding complex, although in the context of AChE inhibitors, biperiden is considered weak. nih.gov
Beyond simply predicting binding energy, molecular docking models provide a detailed, three-dimensional view of the specific interactions between the ligand and the amino acid residues of the protein target. These interactions are fundamental to the drug's mechanism of action.
Interaction with Acetylcholinesterase (AChE): Biperiden primarily acts as a muscarinic receptor antagonist, but its interaction with AChE has also been modeled. nih.gov Computational studies revealed that biperiden likely binds to the peripheral anionic subsite of AChE. nih.gov The most stable predicted conformation, corresponding to the binding energy of -7.84 kcal/mol, is characterized by specific molecular interactions: nih.govresearchgate.net
Hydrogen Bonding: A hydrogen bond is predicted to form between the hydroxyl group of the biperiden molecule and the oxygen atom of the Tyr 341 residue in the AChE protein structure, with a bond length of 2.24 Å. nih.gov
π-π Interactions: The stability of this binding is further enhanced by π-π stacking interactions between the benzene (B151609) ring of biperiden and the aromatic rings of several amino acid residues within the peripheral anionic subsite, namely Tyr 72, Trp 286, and Tyr 341. nih.govresearchgate.net
A secondary, slightly less stable binding mode (ΔG = -7.58 kcal/mol) also involves a hydrogen bond with Tyr 341 and π-π interactions with Trp 286, Tyr 341, and Phe 338. nih.gov
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Acetylcholinesterase (AChE) | -7.84 | Tyr 341, Tyr 72, Trp 286 | H-Bond, π-π Interactions |
| -7.58 | Tyr 341, Trp 286, Phe 338 | H-Bond, π-π Interactions |
Interaction with Muscarinic Receptors: Biperiden is a muscarinic receptor antagonist with a degree of selectivity for the M1 subtype. rndsystems.comtocris.com While detailed docking studies are less publicly available than for AChE, its affinity for various muscarinic receptor subtypes has been quantified through in vitro binding assays, which are often correlated with docking predictions. The affinity is expressed by the inhibition constant (Ki), with lower values indicating higher affinity. These Ki values serve as crucial experimental data for validating and refining computational docking models.
| Muscarinic Receptor Subtype | Ki Value (nM) |
|---|---|
| M1 | 0.48 |
| M2 | 6.3 |
| M3 | 3.9 |
| M4 | 2.4 |
| M5 | 6.3 |
Pharmacophore Modeling and Virtual Screening in Drug Discovery Pipelines
Pharmacophore modeling and virtual screening are powerful computational strategies used in the early stages of drug discovery to identify new "hit" compounds from large chemical libraries. nih.govpsu.edu
A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific biological target and exert its effect. psu.edu For Biperiden, a pharmacophore model would define the precise spatial relationship between its hydroxyl group (hydrogen bond donor), phenyl and bicycloheptenyl groups (hydrophobic/aromatic features), and the nitrogen atom in the piperidine (B6355638) ring (positive ionizable center at physiological pH).
Virtual screening (VS) utilizes this pharmacophore model as a 3D query to rapidly search through vast databases containing millions of chemical compounds. nih.govmdpi.com The computer program filters and identifies molecules that match the defined pharmacophoric features, thus enriching the selection with compounds that have a higher probability of binding to the target of interest, such as the M1 muscarinic receptor. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving considerable time and resources. psu.edu While specific virtual screening campaigns based on a biperiden pharmacophore are not widely published, this standard industry technique is applicable for discovering novel anticholinergic agents or compounds with similar pharmacological profiles. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that variations in a molecule's structural or physicochemical properties (such as lipophilicity, electronic charge distribution, and steric shape) directly influence its biological activity. youtube.com
QSAR models are crucial for lead optimization , a phase in drug discovery where an initial "hit" compound is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov In the context of biperiden, a QSAR study would involve:
Synthesizing a series of biperiden analogs with systematic structural modifications.
Experimentally measuring the biological activity of each analog (e.g., binding affinity to the M1 receptor).
Calculating a set of molecular descriptors (numerical representations of the chemical structure) for each analog.
Using statistical methods to build a mathematical equation that relates the descriptors to the observed activity.
A recent Quantitative Structure-Property Relationship (QSPR) analysis, a method closely related to QSAR, was conducted on a set of drugs used for Parkinson's disease, including biperiden. researchgate.net Such studies correlate structural features (represented by topological descriptors) with physicochemical and pharmacokinetic properties. nih.govresearchgate.net The resulting model can then be used to predict the activity of new, unsynthesized biperiden derivatives, guiding medicinal chemists to focus on modifications most likely to enhance desired properties. For instance, a QSAR model might predict that increasing the lipophilicity of a specific part of the molecule would improve M1 receptor affinity, while adding a polar group at another position could reduce unwanted side effects. youtube.com
Computational Modeling of Pharmacological Effects in Biological Systems
Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion).
Pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its pharmacological effect).
For Biperiden, population PK-PD models have been developed, particularly to understand its effects in healthy elderly subjects. nih.govnih.gov In one such study, researchers developed a model after administering biperiden and measuring both its plasma concentrations (PK) and its effects on cognitive tasks (PD) over time. nih.gov
The study found that the PK data for biperiden were best described by a two-compartment model. nih.govnih.gov The PK-PD analysis established a significant concentration-effect relationship, quantifying how increasing concentrations of biperiden led to temporary, dose-dependent declines in cognitive functions such as sustained attention, and verbal and working memory. nih.govnih.gov
These computational models are highly valuable as they can simulate different scenarios, such as predicting the cognitive impact of different dosing regimens. nih.gov They form the basis of a "pharmacological challenge model," where the known cognitive-impairing effects of biperiden are used as a benchmark to test the efficacy of new drugs designed to enhance cognition. nih.govuniversiteitleiden.nl By modeling the system, researchers can optimize clinical trial designs and better translate findings from animal studies to humans. universiteitleiden.nl
Future Directions and Emerging Research Avenues
Exploration of Non-Canonical Mechanisms of Action
One notable finding is the action of biperiden (B1667296) as a use-dependent, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. nih.gov This interaction suggests a potential role in modulating glutamatergic neurotransmission, which is implicated in the pathophysiology of various neurological disorders. Further research into this NMDA antagonism could unveil neuroprotective effects of biperiden independent of its anticholinergic activity.
Future research will likely delve deeper into other potential molecular targets. For instance, the interaction of biperiden with sigma receptors, which are involved in a variety of cellular functions and are targets for several neuropsychiatric drugs, remains an under-explored area. Similarly, its potential to modulate neuroinflammatory pathways and calcium signaling cascades warrants further investigation to build a more comprehensive understanding of its cellular effects.
Advancements in Preclinical Disease Modeling
The evolution of preclinical disease models offers exciting new opportunities to investigate biperiden hydrochloride in more biologically relevant systems. Traditional animal models have been instrumental, but the development of more sophisticated models is expected to provide deeper insights into its therapeutic potential.
Patient-Derived Induced Pluripotent Stem Cells (iPSCs): The use of iPSCs from patients with Parkinson's disease allows for the creation of "disease-in-a-dish" models. ca.govidea-bio.commdpi.combohrium.comnih.govnih.gov These patient-specific dopaminergic neurons can be used to study the effects of biperiden on cellular processes that are directly relevant to the disease, such as mitochondrial dysfunction, oxidative stress, and alpha-synuclein (B15492655) accumulation. This approach holds promise for identifying patient populations that may respond differently to biperiden and for screening for novel therapeutic effects.
Organoid Models: Three-dimensional brain organoids, which recapitulate some of the complex cellular architecture and connectivity of the human brain, represent another frontier in preclinical modeling. These models can be used to study the effects of biperiden on neural circuits and to investigate its potential impact on neurodevelopmental or neurodegenerative processes in a more holistic manner.
Zebrafish Models: The zebrafish (Danio rerio) has emerged as a powerful in vivo model for high-throughput drug screening. idea-bio.combiobide.comnih.govnih.govmdpi.com Its genetic tractability and transparent embryos allow for real-time imaging of neuronal development and function. Zebrafish models of Parkinson's disease can be utilized to rapidly screen for the neuroprotective or symptomatic effects of biperiden and its analogs.
These advanced models will be crucial in exploring the non-canonical mechanisms of biperiden and in identifying new therapeutic indications.
Development of Novel this compound Analogs with Enhanced Selectivity
While biperiden is a non-selective muscarinic antagonist, the development of analogs with enhanced selectivity for specific muscarinic receptor subtypes could lead to improved therapeutic profiles with fewer side effects. tocris.comrndsystems.com For instance, targeting the M1 muscarinic receptor is a key strategy for cognitive enhancement, and a biperiden analog with high M1 selectivity could have potential applications in treating cognitive deficits in various neurological and psychiatric disorders.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of biperiden can guide the rational design of new analogs. researchgate.netnih.gov By modifying different parts of the biperiden molecule, researchers can identify the key structural features responsible for its affinity and selectivity for different receptors.
Computational Modeling and In Silico Design: Computational approaches, such as molecular docking and virtual screening, can accelerate the discovery of novel biperiden analogs. mdpi.commdpi.com These methods allow for the in silico prediction of the binding affinity and selectivity of virtual compounds, enabling the prioritization of the most promising candidates for chemical synthesis and biological evaluation.
The goal of these efforts would be to develop novel chemical entities that retain the beneficial effects of biperiden while minimizing its anticholinergic side effects, thereby expanding its therapeutic window.
Integration of Multi-Omics Data in Mechanistic Characterization
A systems-level understanding of biperiden's effects can be achieved through the integration of multi-omics data. This approach involves the comprehensive analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with biperiden.
Transcriptomics: RNA sequencing can reveal the changes in gene expression that occur in response to biperiden treatment. This can help to identify the signaling pathways and cellular processes that are modulated by the drug, providing clues to its non-canonical mechanisms of action.
Proteomics: The analysis of the proteome can identify the proteins that are differentially expressed or post-translationally modified following biperiden exposure. This can provide direct insights into the drug's molecular targets and its impact on cellular function.
Metabolomics: By studying the changes in the metabolome, researchers can understand how biperiden affects cellular metabolism. This could be particularly relevant for its effects in neurodegenerative diseases, where metabolic dysfunction is often implicated.
The integration of these multi-omics datasets can provide a holistic view of biperiden's mechanism of action, leading to the identification of novel biomarkers of drug response and new therapeutic targets.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development, and biperiden research is no exception.
Target Prediction and Validation: Machine learning models can be trained to predict the molecular targets of a drug based on its chemical structure and biological activity profile. nih.gov This could help to identify the non-canonical targets of biperiden and to validate their role in its therapeutic effects.
Design of Novel Analogs: Generative adversarial networks (GANs) and other deep learning architectures can be used to design novel molecules with desired properties, such as enhanced selectivity for a specific receptor subtype or improved pharmacokinetic profiles. nih.gov This could accelerate the development of the next generation of biperiden-based therapeutics.
The integration of AI and ML into biperiden research promises to accelerate the pace of discovery and to unlock the full therapeutic potential of this versatile molecule.
Q & A
Basic: What analytical methods are recommended for verifying the identity and purity of Biperiden Hydrochloride?
Methodological Answer:
- Identification :
- Phosphoric Acid Test : Dissolve 20 mg in 5 mL phosphoric acid; a green color confirms identity .
- Bromine Test : Dissolve 10 mg in heated water, cool, add bromine TS; a yellow precipitate forms .
- Infrared (IR) Spectrophotometry : Compare dried samples with reference standards using potassium bromide disks; absorption wavenumbers must align .
- Purity Testing :
- Acidity/Alkalinity : Add 1.0 g to 50 mL water, filter, and test filtrate with methyl red TS. No red-to-yellow color indicates compliance .
- Heavy Metals : Use Method 2 (USP) with ≤20 ppm lead limit .
- Arsenic : Method 3 (USP) with ≤2 ppm threshold .
Basic: How does this compound exert its antiparkinsonian effects at the molecular level?
Methodological Answer:
Biperiden is a selective M1 muscarinic acetylcholine receptor (mAChR) antagonist , blocking central cholinergic overactivity implicated in Parkinsonian symptoms . Key steps for validating receptor selectivity:
In Vitro Binding Assays : Use radiolabeled ligands (e.g., [³H]-pirenzepine) to quantify M1 affinity vs. other mAChR subtypes (M2–M5) .
Functional Antagonism : Measure inhibition of carbachol-induced intracellular calcium release in M1-expressing cell lines .
Advanced: How can researchers resolve contradictions in reported receptor selectivity (M1-specific vs. non-selective)?
Methodological Answer:
Discrepancies arise from assay conditions (e.g., tissue specificity, ligand concentration). To address:
- Comparative Studies : Replicate experiments using standardized protocols (e.g., NIH Psychoactive Drug Screening Program assays) .
- Data Normalization : Control for off-target effects via knockout models or siRNA silencing of non-M1 receptors .
- Meta-Analysis : Cross-reference historical data (e.g., Sigma-Aldrich’s non-selective claim vs. deuterated analog studies ).
Advanced: What strategies are recommended for impurity profiling during this compound synthesis?
Methodological Answer:
- EP Impurity B Analysis : Use SynZeal’s reference standard (CAS-compliant) for HPLC method validation. Key parameters:
- Forced Degradation Studies : Expose Biperiden to heat, light, and acidic/alkaline conditions to identify degradation products .
- Regulatory Alignment : Cross-validate results against USP/EP monographs for acceptance criteria (e.g., ≤0.1% for unspecified impurities) .
Advanced: How should researchers design in vivo studies to evaluate Biperiden’s cognitive side effects?
Methodological Answer:
- Animal Models : Use male Lister Hooded rats (dose: 3–10 mg/kg intraperitoneal or 4 mg oral) .
- Behavioral Assays :
- Pharmacokinetic Correlation : Measure plasma Cmax (e.g., ~4 ng/mL at 4 mg oral dose) via LC-MS/MS to link exposure to behavioral outcomes .
Basic: What are the key considerations for handling this compound in laboratory settings?
Methodological Answer:
- Safety Protocols :
- Storage : Keep in airtight containers at room temperature, protected from humidity and light .
Advanced: How can deuterated analogs (e.g., [²H₅]-Biperiden) enhance pharmacokinetic studies?
Methodological Answer:
- Isotope Tracing : Use [²H₅]-Biperiden hydrochloride as an internal standard in LC-MS to improve quantification accuracy .
- Metabolic Stability : Compare hepatic clearance of deuterated vs. non-deuterated forms in microsomal assays to study isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
